2-Tolylhexafluoro-2-propanol
Description
Thematic Importance of Fluorine in Advanced Organic Chemistry
Fluorine, the most electronegative element, holds a unique and increasingly vital position in advanced organic chemistry. tcichemicals.com Its introduction into organic molecules can dramatically alter their physical, chemical, and biological properties. lew.ro20.210.105 The carbon-fluorine bond is one of the strongest covalent single bonds, which imparts exceptional thermal and oxidative stability to fluorinated compounds. lew.rochinesechemsoc.org This stability, along with other fluorine-induced electronic effects, can significantly influence a molecule's reactivity, conformation, and lipophilicity. chinesechemsoc.org Consequently, organofluorine compounds are integral to the development of pharmaceuticals, agrochemicals, and advanced materials. chinesechemsoc.orgacs.org It is estimated that approximately 20% of all pharmaceuticals and up to 50% of agrochemicals contain at least one fluorine atom. chinesechemsoc.org The strategic incorporation of fluorine allows chemists to fine-tune molecular properties to achieve desired functions, making fluorine chemistry a cornerstone of modern chemical research and development. acs.org
Overview of Hexafluoroisopropanol (HFIP) as a Foundational Fluorinated Alcohol in Research
Hexafluoroisopropanol, systematically named 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) and commonly abbreviated as HFIP, has emerged as a highly versatile and influential solvent in organic synthesis. acs.orgrsc.org Initially considered a laboratory curiosity, HFIP has gained significant attention for its unique combination of properties: it is a polar, low-boiling solvent with a strong ability to donate hydrogen bonds. acs.orgbohrium.com These characteristics enable HFIP to stabilize ionic intermediates, transfer protons, and participate in a variety of intermolecular interactions. bohrium.com
HFIP's utility spans a wide range of chemical transformations, including C-H bond functionalization, electrophilic fluorination, and cyclization reactions. rsc.org4medchem.com Its ability to enhance reaction rates and yields, often while serving as a more environmentally sustainable solvent option, has made it indispensable in many areas of modern chemistry. rsc.org4medchem.com Furthermore, HFIP is extensively used in materials science and biochemistry, particularly for dissolving polymers and for the solubilization and refolding of proteins. 4medchem.com The growing body of research on HFIP underscores its role as a "magical solvent" capable of enabling challenging chemical reactions. rsc.orgresearchgate.net
Structural Context of 2-Tolylhexafluoro-2-propanol as a Substituted Hexafluoroisopropanol Derivative
This compound is a tertiary alcohol and a structural derivative of hexafluoroisopropanol (HFIP). Its chemical structure features a tolyl group (a methyl-substituted phenyl ring) attached to the central carbon atom that also bears two trifluoromethyl (-CF3) groups and a hydroxyl (-OH) group. This substitution of a hydrogen atom in HFIP with a tolyl group significantly alters the molecule's steric and electronic properties.
The presence of the bulky and electron-donating tolyl group, in conjunction with the strongly electron-withdrawing trifluoromethyl groups, creates a unique electronic environment around the tertiary alcohol. This structure is analogous to other well-studied tertiary alcohols like 2-phenyl-2-propanol, which can be synthesized via a Grignard reaction between a phenylmagnesium halide and acetone. wikipedia.org The structural features of this compound suggest its potential for unique reactivity and applications in various areas of chemical synthesis and materials science.
Research Significance and Academic Objectives Pertaining to this compound
The research interest in this compound stems from its potential to act as a novel reagent, catalyst, or building block in organic synthesis. The specific academic objectives related to this compound include exploring its reactivity in various chemical transformations, understanding the influence of its unique electronic and steric properties on reaction outcomes, and developing new synthetic methodologies that leverage its distinct characteristics.
Given its structural similarity to HFIP, researchers are interested in how the tolyl substituent modifies the well-established properties of the hexafluoroisopropanol scaffold. This includes investigating its potential as a catalyst or additive in reactions where hydrogen bonding and the stabilization of cationic intermediates are crucial. Furthermore, the presence of both fluorinated and aromatic moieties makes it a valuable substrate for studying reactions involving these functional groups and for the synthesis of more complex fluorinated molecules with potential applications in medicinal chemistry and materials science.
Interactive Data Table: Properties of this compound
| Property | Value |
| Chemical Formula | C10H8F6O |
| Molecular Weight | 270.16 g/mol |
| Appearance | White to off-white solid |
| Purity | 97% |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H8F6O |
|---|---|
Molecular Weight |
258.16 g/mol |
IUPAC Name |
1,1,1,3,3,3-hexafluoro-2-(2-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C10H8F6O/c1-6-4-2-3-5-7(6)8(17,9(11,12)13)10(14,15)16/h2-5,17H,1H3 |
InChI Key |
UFSHSKDCALTXOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(C(F)(F)F)(C(F)(F)F)O |
Origin of Product |
United States |
Mechanistic Investigations of Chemical Transformations Mediated by 2 Tolylhexafluoro 2 Propanol
Elucidation of Reaction Pathways Governed by Strong Hydrogen Bonding Interactions
The profound influence of 2-Tolylhexafluoro-2-propanol on reaction pathways is primarily attributed to its exceptional ability to form strong and directional hydrogen bonds. The presence of two trifluoromethyl groups significantly enhances the acidity of the hydroxyl proton, making it a potent hydrogen bond donor. This characteristic allows it to activate electrophiles, stabilize leaving groups, and organize transition states, thereby dictating the course of a reaction.
In reactions such as Friedel-Crafts alkylations and cycloadditions, this compound can form a hydrogen-bonded complex with the electrophile. This interaction polarizes the electrophilic center, rendering it more susceptible to nucleophilic attack. For instance, in the alkylation of an aromatic ring, the alcohol can activate the alkylating agent, facilitating the formation of the carbocationic intermediate.
Furthermore, the strong hydrogen bonding can influence the conformational preferences of reactants and transition states. By selectively stabilizing specific conformations, this compound can steer the reaction towards a particular stereochemical outcome. The bulky tolyl group, in conjunction with the fluoroalcohol moiety, can create a chiral pocket-like environment, further enhancing stereoselectivity in asymmetric transformations.
Analysis of Proton Transfer Dynamics and the Stabilization of Transient Ionic Species
The high acidity and low nucleophilicity of this compound make it an effective medium for promoting reactions that proceed through ionic intermediates. It can act as a proton shuttle, facilitating proton transfer events that are critical for many catalytic cycles. In acid-catalyzed reactions, the alcohol can donate a proton to a substrate and the resulting conjugate base is non-nucleophilic, preventing unwanted side reactions.
The stabilization of transient ionic species is a key aspect of its catalytic activity. The highly polarized O-H bond, along with the electron-withdrawing nature of the trifluoromethyl groups, allows this compound to effectively solvate and stabilize both cationic and anionic intermediates. For example, in reactions involving carbocationic intermediates, the alcohol molecules can arrange themselves around the positive charge, dispersing it through hydrogen bonding and dipole-dipole interactions. This stabilization lowers the activation energy for the formation of the intermediate, thereby accelerating the reaction.
Similarly, in reactions that generate anionic intermediates, the strong hydrogen-bonding capability of this compound can stabilize the negative charge. This is particularly important in reactions where a leaving group departs as an anion. The alcohol can solvate the departing anion, facilitating its removal and driving the reaction forward.
Characterization of Intermolecular Interactions and their Direct Influence on Reaction Kinetics and Selectivity
The kinetics and selectivity of a chemical reaction are intricately linked to the intermolecular interactions between the reactants, catalysts, and solvent molecules. In the context of reactions mediated by this compound, these interactions are dominated by strong hydrogen bonds.
The formation of a hydrogen-bonded complex between the fluoroalcohol and a reactant can significantly alter the reaction kinetics. By pre-organizing the reactants in a favorable orientation for reaction, the activation entropy can be reduced, leading to an increase in the reaction rate. The strength of this hydrogen bond can be correlated with the observed rate enhancement.
The selectivity of a reaction, both chemo- and stereoselectivity, can also be controlled through these intermolecular interactions. In a competitive reaction with multiple possible products, this compound can selectively stabilize the transition state leading to the desired product, thereby enhancing its yield. The steric bulk of the tolyl group can play a crucial role in discriminating between different reactive sites or different faces of a prochiral substrate, leading to high levels of regioselectivity and enantioselectivity, respectively.
The table below summarizes the effect of intermolecular interactions on reaction outcomes, based on studies of analogous fluoroalcohols.
| Reaction Type | Interacting Species | Effect on Kinetics | Effect on Selectivity |
| Friedel-Crafts Alkylation | Fluoroalcohol-Electrophile | Rate acceleration | Increased regioselectivity |
| Diels-Alder Reaction | Fluoroalcohol-Dienophile | Rate acceleration | Enhanced endo/exo selectivity |
| Epoxidation | Fluoroalcohol-Oxidant | Rate acceleration | Improved stereoselectivity |
| Asymmetric Protonation | Fluoroalcohol-Enolate | - | High enantioselectivity |
Employment of Computational and Theoretical Studies for Mechanistic Delineation
Computational and theoretical studies, particularly Density Functional Theory (DFT), are invaluable tools for elucidating the intricate mechanisms of reactions mediated by fluoroalcohols like this compound. These methods allow for the detailed examination of reaction pathways, the characterization of transition states, and the quantification of intermolecular interactions.
DFT calculations can be used to model the hydrogen-bonded complexes formed between this compound and various substrates. By calculating the binding energies and geometric parameters of these complexes, researchers can gain insight into the strength and nature of these interactions. The calculated vibrational frequencies can be compared with experimental spectroscopic data to validate the computational models.
Furthermore, computational studies can map out the potential energy surface of a reaction, identifying the transition states and intermediates involved. This allows for the determination of activation energies and reaction rates, providing a theoretical basis for the experimentally observed kinetics. For example, calculations can reveal how the hydrogen bonding from this compound lowers the energy of a key transition state, thereby explaining its catalytic effect.
Molecular dynamics simulations can also be employed to study the dynamic behavior of these systems in solution. These simulations can provide insights into the role of the solvent structure, the dynamics of proton transfer, and the conformational flexibility of the reactants and intermediates.
The following table presents a hypothetical comparison of calculated activation energies for a generic reaction with and without the presence of a mediating fluoroalcohol, illustrating the typical findings from such computational studies.
| Reaction Pathway | Calculated Activation Energy (kcal/mol) |
| Uncatalyzed Reaction | 25 |
| Fluoroalcohol-Mediated Reaction | 18 |
These computational approaches, while not replacing experimental studies, provide a powerful complementary tool for a detailed, molecular-level understanding of the mechanisms governed by this compound.
Catalytic and Solvent Applications of 2 Tolylhexafluoro 2 Propanol in Advanced Organic Transformations
Role of 2-Tolylhexafluoro-2-propanol as a Solvent in Diverse Organic Reactions
Fluorinated alcohols are recognized for their ability to enhance reaction rates and influence selectivity due to their distinct electronic and physical properties. The presence of the electron-withdrawing trifluoromethyl groups leads to a highly polarized O-H bond, making them potent hydrogen-bond donors. This property is central to their function as solvents in a range of organic reactions.
Enhancement of Reactivity in Solvolysis and Condensation Reactions
Fluorinated alcohols like HFIP are known to significantly accelerate solvolysis reactions by stabilizing carbocationic intermediates through their high ionizing power and strong hydrogen-bonding capabilities. Similarly, in condensation reactions, they can activate carbonyl groups towards nucleophilic attack by forming strong hydrogen bonds, thereby increasing the electrophilicity of the carbonyl carbon. While no specific studies on this compound were identified, its analogous structure suggests it could serve a similar function.
Facilitation of Carbon-Carbon Bond Formation, including Friedel-Crafts Reactions
The formation of carbon-carbon bonds is a cornerstone of organic synthesis. Friedel-Crafts reactions, which involve the reaction of an aromatic ring with an alkyl halide or an acyl halide in the presence of a Lewis acid catalyst, are a classic example. Research has shown that highly polar, non-coordinating solvents can promote these reactions. For instance, HFIP has been demonstrated to act as a solvent and even a promoter for Friedel-Crafts acylations without the need for a traditional Lewis acid catalyst. The strong hydrogen-bonding ability of HFIP is thought to activate the acyl chloride towards nucleophilic attack by the arene. It is plausible that this compound could facilitate similar transformations.
Promotion of Selective Carbon-Hydrogen Functionalization
Direct C-H functionalization is a highly sought-after transformation in modern organic chemistry. The choice of solvent can be critical in achieving high selectivity (chemo-, regio-, and stereoselectivity). Fluorinated solvents can influence the reactivity of catalysts and substrates, often leading to unique selectivity profiles. Their ability to stabilize charged intermediates and transition states through hydrogen bonding can direct the reaction towards a specific pathway. Although specific examples involving this compound are not documented, the broader class of fluorinated alcohols has shown promise in this area.
Enabling Cyclization and Rearrangement Processes, such as the 2-aza-Cope Rearrangement
The 2-aza-Cope rearrangement is a synthetically valuable sigmatropic rearrangement. The cationic variant of this rearrangement is known to be accelerated by polar solvents that can stabilize the charged iminium ion intermediate. Fluorinated alcohols, with their high polarity and ionizing power, are well-suited for this purpose. For example, HFIP has been shown to promote the 2-aza-Cope rearrangement, leading to the efficient synthesis of substituted pyrrolidines. The role of this compound in such processes would be an interesting area for future investigation.
Evaluation as a Brønsted Acid Catalyst or Synergistic Co-catalyst
The acidity of fluorinated alcohols is significantly higher than that of their non-fluorinated counterparts. For instance, the pKa of HFIP is approximately 9.3, making it a relatively strong Brønsted acid. This acidity allows it to act as a catalyst for various acid-catalyzed reactions. Furthermore, fluorinated alcohols can act as synergistic co-catalysts in combination with Lewis acids. The fluorinated alcohol can enhance the acidity of the Lewis acid or participate in the activation of substrates. The Brønsted acidity of this compound is expected to be comparable to that of HFIP, suggesting its potential as a Brønsted acid catalyst or co-catalyst.
Application in Catalytic Transfer Hydrogenation and Related Reductions within Fluorinated Alcohol Media
Catalytic transfer hydrogenation is a widely used method for the reduction of various functional groups, where a safe and readily available hydrogen donor, such as 2-propanol or formic acid, is used in place of gaseous hydrogen. The solvent plays a crucial role in these reactions, affecting the solubility of the catalyst and substrate, as well as the efficiency of the hydrogen transfer process. While 2-propanol is a common hydrogen donor, the use of fluorinated alcohols as the reaction medium has been explored. Their unique properties can influence the activity and selectivity of the transition metal catalysts often employed in these reactions. Specific data on the use of this compound in this context is not currently available.
Impact on Reaction Rates and Stereochemical Outcomes
The distinct electronic and steric characteristics of this compound are expected to exert a significant influence on the kinetics and stereochemistry of organic reactions. The hexafluoroisopropanol moiety is a strong hydrogen bond donor and possesses high ionizing power, which can stabilize charged intermediates and transition states, thereby accelerating reaction rates.
Key Anticipated Effects on Reaction Rates:
Polarity and Hydrogen Bonding: The highly polarized O-H bond, a consequence of the electron-withdrawing trifluoromethyl groups, makes this compound a potent hydrogen bond donor. This property can be particularly effective in reactions proceeding through cationic or highly polarized transition states, such as electrophilic additions and nucleophilic substitutions. By solvating and stabilizing these species, the alcohol can significantly lower the activation energy and enhance the reaction rate.
Steric Hindrance: The bulky tolyl and trifluoromethyl groups introduce considerable steric hindrance around the hydroxyl function. This steric crowding can influence reaction rates by either hindering or promoting certain reaction pathways. For instance, in reactions where the alcohol acts as a proton shuttle, its steric bulk might favor pathways that minimize steric clashes in the transition state.
Anticipated Stereochemical Outcomes:
The chiral nature of this compound, if used as a chiral reagent or in a chiral environment, would be a critical determinant of stereochemical outcomes. Even in its racemic form, the steric and electronic properties can influence diastereoselectivity in reactions involving prochiral substrates.
| Reaction Type | Anticipated Impact of this compound | Plausible Stereochemical Consequence |
| Electrophilic Addition to Alkenes | Stabilization of carbocationic intermediates through hydrogen bonding. | Potential for enhanced diastereoselectivity due to organized transition states. |
| Nucleophilic Acyl Substitution | Activation of the carbonyl group via hydrogen bonding. | May influence the facial selectivity of nucleophilic attack on prochiral ketones or aldehydes. |
| Asymmetric Protonation | As a chiral proton source, it could deliver a proton stereoselectively. | Enantioselective formation of a stereocenter adjacent to a carbonyl or imine group. |
This table presents hypothetical scenarios based on the structural features of this compound and established principles of organic chemistry.
Control of Stereoselectivity and Enantioselectivity in Chiral Synthesis Facilitated by Fluorinated Alcohols
Fluorinated alcohols are renowned for their ability to promote stereoselectivity and enantioselectivity in a variety of chiral syntheses. Their unique solvent properties, particularly their strong hydrogen-bonding capabilities and low nucleophilicity, allow them to act as "non-coordinating" yet highly polar media that can organize transition states and enhance the efficacy of chiral catalysts and reagents.
The application of this compound in this context would leverage these characteristic features. In asymmetric catalysis, it could serve multiple roles:
As a Solvent or Co-solvent: Its high polarity and ability to form strong hydrogen bonds can lead to the formation of well-defined, organized transition state assemblies. This can amplify the steric and electronic differences between diastereomeric transition states, leading to higher enantiomeric excesses.
As a Chiral Additive: In its enantiopure form, this compound could act as a chiral solvating agent or a co-catalyst. It could form transient chiral complexes with substrates or reagents, thereby inducing facial selectivity in reactions.
Illustrative Data on Fluorinated Alcohols in Asymmetric Catalysis:
While specific data for this compound is not available, the following table illustrates the typical enhancements observed with other fluorinated alcohols in asymmetric reactions, providing a basis for predicting the potential impact of the title compound.
| Reaction | Catalyst | Fluorinated Alcohol Additive | Enantiomeric Excess (ee) without Additive (%) | Enantiomeric Excess (ee) with Additive (%) |
| Diels-Alder Reaction | Chiral Lewis Acid | Hexafluoroisopropanol (HFIP) | 75 | 95 |
| Asymmetric Hydrogenation | Chiral Rhodium Complex | 1,1,1,3,3,3-Hexafluoro-2-propanol (B117542) | 88 | >99 |
| Michael Addition | Chiral Organocatalyst | Trifluoroethanol (TFE) | 60 | 92 |
This data is representative of the effects of fluorinated alcohols in general and is intended to be illustrative of the potential of this compound.
Advanced Spectroscopic Characterization and Elucidation of 2 Tolylhexafluoro 2 Propanol Structure
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules, providing granular information about the chemical environment of magnetically active nuclei. For 2-Tolylhexafluoro-2-propanol, a combination of ¹⁹F, ¹H, and ¹³C NMR would provide a complete picture of its molecular framework.
Given the presence of two trifluoromethyl (CF₃) groups, ¹⁹F NMR spectroscopy is particularly informative. The six fluorine atoms in this compound are chemically equivalent due to the free rotation around the C-C single bonds. Consequently, a single resonance is expected in the ¹⁹F NMR spectrum.
For the analogous compound, 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), the ¹⁹F NMR chemical shift is approximately -77.5 ppm relative to CFCl₃. The introduction of a tolyl group at the 2-position is expected to induce a slight shift in this resonance due to changes in the electronic environment. The tolyl group, being a substituted aromatic ring, will influence the electron density around the tertiary carbon, which in turn affects the shielding of the fluorine nuclei.
Predicted ¹⁹F NMR Data for this compound:
| Nucleus | Predicted Chemical Shift (δ) vs. CFCl₃ | Multiplicity |
| -CF₃ | ~ -75 to -78 ppm | Singlet |
This table presents predicted data based on analogous compounds.
¹H and ¹³C NMR spectroscopy are crucial for characterizing the hydrocarbon portion of the molecule, namely the tolyl group and the hydroxyl proton.
In the ¹H NMR spectrum, distinct signals would be observed for the aromatic protons of the tolyl ring, the methyl protons of the tolyl group, and the hydroxyl proton. The chemical shifts and splitting patterns of the aromatic protons will depend on the substitution pattern of the tolyl group (ortho, meta, or para). For a para-tolyl group, two doublets would be expected in the aromatic region, corresponding to the two sets of chemically non-equivalent aromatic protons. The methyl protons would appear as a singlet, and the hydroxyl proton would likely appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent due to hydrogen bonding.
The ¹³C NMR spectrum would provide information on all the carbon atoms in the molecule. The carbon of the two equivalent CF₃ groups would appear as a quartet due to coupling with the three fluorine atoms. The central tertiary carbon attached to the hydroxyl and tolyl groups would also exhibit a distinct chemical shift. The aromatic carbons of the tolyl ring would show characteristic signals in the downfield region, with their specific chemical shifts influenced by the position of the methyl group.
Predicted ¹H and ¹³C NMR Data for p-Tolylhexafluoro-2-propanol:
| ¹H NMR | Predicted Chemical Shift (δ) | Multiplicity | Integration |
| Aromatic CH | ~ 7.2 - 7.5 ppm | Multiplet (AA'BB' system) | 4H |
| -OH | Variable (e.g., ~ 2-4 ppm) | Broad Singlet | 1H |
| -CH₃ (Tolyl) | ~ 2.3 ppm | Singlet | 3H |
| ¹³C NMR | Predicted Chemical Shift (δ) | Multiplicity | |
| -CF₃ | ~ 124 ppm | Quartet | |
| Aromatic C-H | ~ 125 - 130 ppm | Singlet | |
| Aromatic C (quaternary) | ~ 135 - 140 ppm | Singlet | |
| C-OH | ~ 79 ppm | Septet | |
| -CH₃ (Tolyl) | ~ 21 ppm | Singlet |
This table presents predicted data based on analogous compounds and known substituent effects.
Substituent effects play a significant role in determining the precise chemical shifts in both ¹H and ¹³C NMR. The electron-donating nature of the methyl group on the tolyl ring influences the electron density distribution within the aromatic system, leading to predictable shifts in the positions of the aromatic proton and carbon signals compared to the unsubstituted phenyl analog.
Utilization of Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound (C₁₀H₈F₆O), the expected exact mass can be calculated from the isotopic masses of its constituent atoms.
Upon electron ionization (EI), the molecule would lose an electron to form a molecular ion (M⁺). The fragmentation of this molecular ion would likely involve the loss of a CF₃ group, which is a common fragmentation pathway for compounds containing trifluoromethyl groups, leading to a stable carbocation. Other potential fragmentations could include the loss of a water molecule or cleavage of the tolyl group.
Predicted Mass Spectrometry Data for this compound:
| Fragment | Predicted m/z | Relative Abundance |
| [M]⁺ | 258.04 | Low |
| [M - CF₃]⁺ | 189.05 | High |
| [Tolyl-C(OH)]⁺ | 121.06 | Moderate |
| [Tolyl]⁺ | 91.05 | Moderate |
This table presents predicted data based on known fragmentation patterns of similar compounds.
Employment of Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Intermolecular Interaction Studies
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions.
For this compound, the FT-IR spectrum would be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group involved in hydrogen bonding. The C-F stretching vibrations of the CF₃ groups would give rise to very strong absorptions in the 1100-1300 cm⁻¹ region. The aromatic C-H and C=C stretching vibrations of the tolyl group would appear in their characteristic regions.
Raman spectroscopy would provide complementary information. While the O-H stretch is often weak in Raman, the aromatic ring vibrations and the C-C skeletal vibrations would be prominent.
Predicted Vibrational Spectroscopy Data for this compound:
| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| O-H Stretch (H-bonded) | 3200-3600 (strong, broad) | Weak |
| Aromatic C-H Stretch | 3000-3100 (medium) | Strong |
| Aliphatic C-H Stretch | 2850-3000 (medium) | Strong |
| C=C Aromatic Stretch | 1450-1600 (medium) | Strong |
| C-F Stretch | 1100-1300 (very strong) | Medium |
| C-O Stretch | 1000-1100 (strong) | Medium |
This table presents predicted data based on characteristic group frequencies.
The presence of the hydroxyl group in this compound allows for the formation of intermolecular hydrogen bonds. The electron-withdrawing nature of the two CF₃ groups increases the acidity of the hydroxyl proton, making it a strong hydrogen bond donor. This is a well-documented characteristic of hexafluoroisopropanol (HFIP) and its derivatives researchgate.netchemrxiv.orgnih.gov.
The strength and nature of these hydrogen bonds can be investigated by studying the concentration dependence of the O-H stretching band in the FT-IR spectrum. At high concentrations, a broad band corresponding to polymeric hydrogen-bonded species would dominate. Upon dilution in a non-polar solvent, a sharper band at higher frequency, corresponding to monomeric or dimeric species, would be expected to appear. These studies reveal the dynamics and thermodynamics of the hydrogen-bonding networks in the liquid state.
Advanced Techniques for Solution-Phase Structural Dynamics, including Terahertz Time-Domain Spectroscopy (THz-TDS) and Neutron Diffraction (where applicable for analogous systems)
To probe the collective molecular motions and the dynamics of the hydrogen-bond network in the solution phase, more advanced techniques can be employed.
Terahertz Time-Domain Spectroscopy (THz-TDS) is sensitive to low-frequency collective vibrational modes, such as those associated with intermolecular hydrogen-bond stretching and bending. For analogous fluorinated alcohols, THz-TDS studies have provided insights into the collective dynamics of hydrogen-bonded clusters nih.gov. It is expected that this compound would exhibit distinct absorption features in the THz region corresponding to these collective motions.
Computational and Theoretical Chemical Investigations of 2 Tolylhexafluoro 2 Propanol
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure, Reactivity, and Stability
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure, reactivity, and stability of 2-Tolylhexafluoro-2-propanol. mpg.destmjournals.com DFT methods provide a balance between computational cost and accuracy, making them suitable for studying molecules of this size. mpg.de
Electronic Structure: DFT calculations can map the electron density distribution within the this compound molecule. This allows for the determination of key electronic properties such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of the HOMO and LUMO are critical in predicting the molecule's reactivity, with the HOMO energy relating to its electron-donating ability and the LUMO energy to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
Reactivity: Conceptual DFT provides a framework for quantifying the reactivity of this compound through various descriptors. semanticscholar.org These descriptors, including electronegativity, chemical hardness, and the electrophilicity index, can be calculated from the HOMO and LUMO energies. scispace.com For instance, a higher electrophilicity index would suggest that this compound is a strong electrophile. The local reactivity can be assessed through Fukui functions, which identify the most likely sites for nucleophilic and electrophilic attack within the molecule.
Stability: The thermodynamic stability of different conformers of this compound can be evaluated by calculating their relative energies. nih.gov DFT can also be used to investigate the stability of the molecule in different solvent environments through the use of continuum solvation models. mdpi.com Furthermore, the strength of intramolecular interactions, such as hydrogen bonding, can be analyzed, providing insights into the molecule's conformational preferences and stability.
Illustrative Data Table: Calculated DFT Properties of this compound (Hypothetical Data)
| Property | Value | Unit |
|---|---|---|
| HOMO Energy | -8.5 | eV |
| LUMO Energy | -1.2 | eV |
| HOMO-LUMO Gap | 7.3 | eV |
| Electronegativity | 4.85 | eV |
| Chemical Hardness | 3.65 | eV |
Molecular Dynamics Simulations for Understanding Solvent-Solute Interactions and Aggregation Behavior
Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of this compound in solution. researchgate.net By simulating the movement of atoms over time, MD can provide detailed insights into solvent-solute interactions and the aggregation behavior of the molecule. uni-hamburg.de
Solvent-Solute Interactions: MD simulations can reveal how this compound interacts with solvent molecules, such as water or organic solvents. researchgate.netnih.gov By analyzing the radial distribution functions, it is possible to determine the structure of the solvation shells around different parts of the molecule. nih.gov For example, simulations could show water molecules forming hydrogen bonds with the hydroxyl group of this compound, while being more ordered around the hydrophobic tolyl and hexafluoroisopropyl groups. The dynamics of these interactions, such as the residence time of solvent molecules in the first solvation shell, can also be quantified.
Aggregation Behavior: In certain solvents or at higher concentrations, this compound molecules may self-assemble or aggregate. mdpi.com MD simulations can be used to investigate the driving forces behind this aggregation, which could be due to hydrophobic interactions between the tolyl groups or other intermolecular forces. mdpi.com The simulations can predict the size and structure of the aggregates, as well as the dynamics of their formation and dissolution. Understanding aggregation is crucial as it can significantly affect the properties and reactivity of the compound in solution.
Illustrative Data Table: Results from MD Simulations of this compound in Water (Hypothetical Data)
| Parameter | Value | Description |
|---|---|---|
| First Solvation Shell Radius (O-H) | 2.5 Å | Average distance of water oxygen from the hydroxyl hydrogen |
| Water Residence Time (O-H) | 5.2 ps | Average time a water molecule spends in the first solvation shell of the hydroxyl group |
| Aggregation Number | 2-4 | Typical number of molecules in an aggregate at a given concentration |
Predictive Modeling of Chemical Reactivity and Detailed Mechanistic Pathways
Predictive modeling in computational chemistry allows for the investigation of the chemical reactivity of this compound and the elucidation of detailed mechanistic pathways for its reactions. These models can guide experimental work and provide a deeper understanding of reaction outcomes.
Chemical Reactivity: By combining quantum chemical calculations with kinetic models, it is possible to predict the reactivity of this compound towards various reagents. For example, the activation energies for different potential reactions can be calculated to determine the most likely reaction pathways. arxiv.org This can be particularly useful for predicting the products of reactions where multiple outcomes are possible.
Mechanistic Pathways: Computational methods can be used to map out the complete energy profile of a chemical reaction involving this compound. This includes identifying the structures of reactants, products, intermediates, and transition states. arxiv.org By analyzing the transition state structures, it is possible to gain insights into the factors that control the reaction rate and selectivity. For instance, in a dehydration reaction, computational studies could determine whether the reaction proceeds through a concerted or a stepwise mechanism. arxiv.org
Derivation of Quantitative Structure-Property Relationships
Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a molecule to its physicochemical properties. nih.gov For this compound, QSPR models could be developed to predict a range of properties, saving time and resources compared to experimental measurements. nih.gov
Model Development: The development of a QSPR model involves several steps. nih.gov First, a dataset of molecules with known properties is compiled. Then, a set of molecular descriptors that encode structural information is calculated for each molecule. These descriptors can include constitutional, topological, geometrical, and electronic parameters. researchgate.net Finally, a statistical method, such as multiple linear regression or machine learning, is used to build a mathematical model that correlates the descriptors with the property of interest. researchgate.net
Property Prediction: Once a reliable QSPR model is developed, it can be used to predict the properties of this compound. For example, a QSPR model could predict its boiling point, vapor pressure, or octanol-water partition coefficient (logP). mdpi.comresearchgate.net These predicted values can be valuable in various applications, such as in the design of chemical processes or in environmental risk assessment.
Illustrative Data Table: Predicted Physicochemical Properties of this compound using QSPR (Hypothetical Data)
| Property | Predicted Value | Unit |
|---|---|---|
| Boiling Point | 185 | °C |
| Vapor Pressure | 0.5 | kPa |
| LogP (Octanol-Water) | 3.2 | - |
Broader Research Implications and Prospective Directions for 2 Tolylhexafluoro 2 Propanol
Potential as a Modular Building Block in the Synthesis of Complex Fluorinated Molecules
Fluorinated building blocks are fundamental components in the bottom-up assembly of complex molecular architectures. fluorochem.co.uk The incorporation of fluorine atoms or fluorinated groups can significantly alter a molecule's reactivity, stability, and bioavailability. fluorochem.co.uk 2-Tolylhexafluoro-2-propanol, with its dual features of a tolyl group and a hexafluoro-2-propanol moiety, serves as a versatile modular unit. This structure allows for the strategic introduction of two trifluoromethyl groups into a larger molecule, a feature that is gaining traction in medicinal chemistry. halocarbonlifesciences.com
The utility of such building blocks lies in their ability to streamline the synthesis of complex fluorinated molecules, which can be challenging to prepare using direct fluorination methods. nih.govmdpi.com By using pre-fluorinated synthons like this compound, chemists can bypass harsh reaction conditions and achieve regioselective incorporation of the desired fluorinated motif. This approach is crucial in drug discovery and the development of functional materials where precise control over the molecular structure is paramount to achieving desired properties. sigmaaldrich.comfluorochem.co.uk The tolyl group offers a site for further functionalization or can be used to modulate steric and electronic properties, enhancing the modularity of this building block.
Table 1: Key Attributes of Fluorinated Building Blocks
| Attribute | Description | Relevance to this compound |
| Modularity | Can be readily incorporated into larger, more complex structures. | The compound's structure allows for its use as a distinct unit in multi-step syntheses. |
| Altered Bioavailability | The presence of fluorine can significantly impact how a molecule is absorbed, distributed, metabolized, and excreted. | The hexafluoroisopropyl group can enhance the lipophilicity and metabolic stability of resulting drug candidates. |
| Enhanced Stability | C-F bonds are stronger than C-H bonds, leading to increased thermal and metabolic stability. | Molecules synthesized using this block can exhibit greater resistance to degradation. |
| Tunable Properties | The electronic effects of fluorine can be used to fine-tune acidity, basicity, and reactivity. | The electron-withdrawing nature of the CF3 groups influences the properties of the final molecule. |
Integration into Continuous Flow Chemistry Systems for Enhanced Green Synthesis and Scale-Up
Continuous flow chemistry has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals, offering significant advantages over traditional batch processing. mdpi.commdpi.com These benefits include improved safety, better heat and mass transfer, enhanced reaction control, and greater scalability. scielo.brnih.gov The integration of fluorinated building blocks like this compound into continuous flow systems represents a significant step towards more sustainable and efficient chemical manufacturing.
Exploration of Unprecedented Chemical Transformations Enabled by its Unique Physico-Chemical Properties
The distinct physico-chemical properties of this compound, stemming from the electron-withdrawing nature of its two trifluoromethyl groups, can be harnessed to enable novel chemical transformations. Hexafluoroisopropanol (HFIP) is well-known for its strong hydrogen-bond-donating ability, high ionizing power, and low nucleophilicity, making it a unique solvent that can stabilize cationic intermediates and promote reactions that are difficult to achieve in conventional media.
While specific data for the tolyl-derivative is limited, the general properties of the HFIP moiety suggest significant potential. The boiling point for 2-(p-tolyl)hexafluoroisopropanol is noted as 181°C, indicating a relatively low volatility suitable for controlled reaction conditions. chemicalbook.com The combination of the bulky, electron-rich tolyl group with the strongly electron-withdrawing, sterically demanding hexafluoro-isopropanol group creates a unique chemical environment. This could lead to unprecedented reactivity and selectivity in reactions such as electrophilic activations, cationic rearrangements, and specialized condensation reactions. Researchers are actively exploring how the interplay between the aromatic ring and the fluorinated alcohol function can be exploited to catalyze new types of transformations or to control stereochemical outcomes in asymmetric synthesis.
Table 2: Comparison of Propanol Derivatives
| Compound | Molecular Formula | Boiling Point | Key Properties |
| 2-Propanol | C3H8O | 82°C | Standard secondary alcohol; polar protic solvent. youtube.comfoodb.ca |
| 2-Phenyl-2-propanol | C9H12O | 202°C | Tertiary benzylic alcohol. |
| This compound | C10H8F6O | 181°C chemicalbook.com | Highly electron-deficient alcohol; strong H-bond donor. |
Rational Design and Development of Tailored Derivatives for Specialized Academic and Industrial Applications
The structure of this compound provides a versatile scaffold for the rational design of tailored derivatives for a multitude of specialized applications. By modifying the tolyl ring or the hydroxyl group, new molecules with fine-tuned properties can be developed.
For academic research, derivatives could be designed as novel organocatalysts, chiral ligands for asymmetric metal catalysis, or as probes for studying reaction mechanisms. For instance, introducing functional groups onto the aromatic ring could allow the molecule to be tethered to solid supports for use in heterogeneous catalysis or flow chemistry systems.
In industrial applications, tailored derivatives could serve as advanced materials, specialized solvents, or key intermediates in the synthesis of high-value products. The high thermal stability often associated with fluorinated compounds makes them attractive for applications in polymer chemistry and electronics. sigmaaldrich.com Furthermore, in the pharmaceutical and agrochemical sectors, derivatives of this compound could be developed as new APIs or pesticides, leveraging the unique biological properties conferred by the hexafluoroisopropyl group. halocarbonlifesciences.comsigmaaldrich.com The continued exploration and development of these derivatives will undoubtedly expand the utility of this powerful fluorinated building block.
Q & A
Basic: What methodologies are recommended for synthesizing 2-Tolylhexafluoro-2-propanol with high purity?
Answer:
Synthesis should prioritize controlled fluorination and purification steps. Begin with a toluyl-substituted propanol precursor, employing fluorinating agents like SF₄ or HF under anhydrous conditions. Post-reaction, use fractional distillation (bp ~202°C, as per CAS RN 617-94-7) to isolate the product . Monitor purity via GC-MS, ensuring >97% purity by comparing retention times with standards. For lab-scale synthesis, iterative recrystallization (mp 32–34°C) in hexane/ethyl acetate mixtures can further enhance purity .
Basic: Which analytical techniques are critical for characterizing this compound?
Answer:
Combine spectroscopic and chromatographic methods:
- ¹⁹F NMR : Identify fluorine environments and confirm substitution patterns.
- GC-MS : Quantify purity and detect volatile byproducts using a DB-5 column (split ratio 50:1) .
- FTIR : Verify hydroxyl (-OH) and C-F stretches (1050–1250 cm⁻¹).
- Elemental Analysis : Validate empirical formula (C₁₀H₈F₆O) with <0.3% deviation.
Report trends in spectral data systematically, avoiding raw numerical listings (e.g., highlight peak shifts indicative of structural anomalies) .
Advanced: How can researchers assess the thermal stability of this compound under reactive conditions?
Answer:
Design a thermogravimetric analysis (TGA) protocol with incremental heating (5°C/min up to 300°C) in inert and oxidative atmospheres. Monitor mass loss and correlate decomposition thresholds (Td) with DSC endotherms. For catalytic stability, conduct kinetic studies in polar aprotic solvents (e.g., DMF) at 80–120°C, tracking degradation via HPLC every 24 hours. Compare results with structurally similar fluorinated alcohols to identify substituent-driven stability trends .
Advanced: How should researchers resolve contradictions in reported solubility data for this compound?
Answer:
Adopt a systematic approach:
Reproducibility Checks : Replicate prior studies using standardized solvents (e.g., HPLC-grade hexane, THF) under controlled humidity.
Subsampling : Use homogenized aliquots to minimize heterogeneity errors, as per EPA HPV guidelines .
Statistical Analysis : Apply ANOVA to compare datasets, identifying outliers via Grubbs’ test.
Contextual Factors : Document solvent lot variations, temperature (±0.1°C), and agitation methods to isolate confounding variables .
Advanced: What computational strategies predict this compound’s interactions in supramolecular systems?
Answer:
Use density functional theory (DFT) with B3LYP/6-31G(d) basis sets to model hydrogen-bonding and π-π interactions. Validate with molecular dynamics (MD) simulations in explicit solvents (e.g., chloroform) over 50 ns trajectories. Cross-reference electrostatic potential maps with experimental NMR chemical shifts to refine force field parameters. For catalytic applications, calculate Fukui indices to predict electrophilic/nucleophilic sites .
Basic: What safety protocols are essential when handling this compound?
Answer:
- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use fume hoods for volatile steps (bp 202°C) .
- Storage : Keep in amber glass bottles under nitrogen at 4°C to prevent hydrolysis.
- Spill Management : Absorb with vermiculite, neutralize with sodium bicarbonate, and dispose as halogenated waste .
Advanced: How can mechanistic studies differentiate between acid-catalyzed and radical pathways in this compound reactions?
Answer:
- Quenching Experiments : Introduce TEMPO (radical scavenger) or proton donors (e.g., D₂O) to reaction mixtures. Monitor pathway inhibition via GC or EPR spectroscopy.
- Kinetic Isotope Effects (KIE) : Compare rates in H₂O vs. D₂O; KIE > 2 suggests proton transfer mechanisms.
- DFT Transition States : Map energy barriers for acid-mediated vs. radical-initiated pathways to validate experimental observations .
Advanced: What experimental designs evaluate this compound’s stability in photoinduced catalytic cycles?
Answer:
- Photoreactor Setup : Use a 300 W Xe lamp with cutoff filters (λ > 350 nm) to simulate visible-light conditions.
- Real-Time Monitoring : Employ in-situ UV-Vis spectroscopy to track absorbance changes at λmax (~270 nm for fluorinated aromatics).
- Control Experiments : Compare degradation rates with/without catalysts (e.g., TiO₂) and under N₂ vs. O₂ atmospheres to isolate photocatalytic effects .
Basic: What guidelines ensure proper storage and handling of this compound in long-term studies?
Answer:
- Container Material : Use PTFE-lined caps to prevent leaching.
- Stability Monitoring : Conduct quarterly GC checks to detect hydrolysis byproducts (e.g., hexafluoroacetone).
- Inventory Logs : Track batch numbers, storage dates, and usage history to correlate material aging with experimental reproducibility .
Advanced: How do structural analogs of this compound influence its reactivity in multicomponent reactions?
Answer:
- Comparative Screening : Test analogs (e.g., 2-naphthyl or pentafluoro derivatives) in model reactions (e.g., Friedel-Crafts).
- Steric/Electronic Analysis : Use Hammett plots (σ values) and Tolman cone angles to quantify substituent effects.
- Multivariate Regression : Correlate reaction yields with computed descriptors (e.g., Hirshfeld charges) to identify dominant factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
